Home > Products > Screening Compounds P39029 > 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one - 2034224-85-4

3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-2805819
CAS Number: 2034224-85-4
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Description: Pyrido[2,3-d]pyrimidin-4(3H)-ones have shown potential in other areas, including the treatment of nonalcoholic fatty liver disease (NAFLD) []. They have also been explored in research on cannabinoid receptors and nitric oxide production [, ].

General Points:

  • Synthesis Analysis: The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves various multi-step procedures. The specific synthetic route depends on the desired substituents and overall structure. Common strategies include the use of starting materials like 2-amino nicotinic acid, pyridobenzoxazinones, and thiazole derivatives [].
  • Molecular Structure Analysis: Pyrido[2,3-d]pyrimidin-4(3H)-ones are characterized by a fused heterocyclic ring system. Substituents at various positions on this core structure influence the compound's biological activity and physicochemical properties [, , , , ].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. This is thought to be caused by a metabolite of AMG 487, which acts as a mechanism-based inhibitor of CYP3A.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a non-peptidergic compound that acts as a noncompetitive antagonist of the human CXCR3 receptor. It displays inverse agonist properties at a constitutively active CXCR3 mutant.

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 is a small-molecule CXCR3 antagonist with submicromolar affinity. It was used as a lead compound for further development of CXCR3 antagonists, leading to the discovery of more potent compounds like AMG 487.

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: VUF10132 is a non-peptidergic imidazolium compound that acts as a noncompetitive antagonist of human CXCR3, displaying inverse agonistic activity at the CXCR3 N3.35A mutant.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist of human CXCR3. Unlike other CXCR3 antagonists discussed, it shows weak partial inverse agonism at the CXCR3 N3.35A mutant, suggesting a different binding mode.

Properties

CAS Number

2034224-85-4

Product Name

3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.88

InChI

InChI=1S/C21H21ClN4O2/c22-16-4-1-3-15(13-16)6-7-19(27)25-11-8-17(9-12-25)26-14-24-20-18(21(26)28)5-2-10-23-20/h1-5,10,13-14,17H,6-9,11-12H2

InChI Key

UPADPRZIESCGCD-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=CC(=CC=C4)Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.